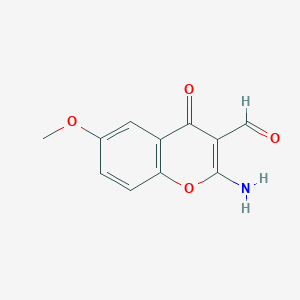
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline" is a polycyclic N-heterocyclic compound that is part of a broader class of tetrahydroquinoline derivatives. These compounds are known for their broad range of biological activities, including antitumor properties. The interest in these compounds is driven by their presence in many bioactive natural products and pharmaceuticals, with furoquinoline derivatives being alkaloids mainly isolated from Rutaceae and Solanaceae plant species .
Synthesis Analysis
The synthesis of related furoquinoline derivatives has been explored through various methods. An improved synthesis of 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline was achieved using a modified Truce-Smiles rearrangement, leading to the unexpected formation of ring-opened spiro ring compounds . Additionally, the synthesis of isoindolo[2,1-a]quinoline derivatives, which share a similar structural motif, was reported through intramolecular Diels-Alder reactions with furan . A one-pot multicomponent cascade reaction catalyzed by platinum complexes has also been utilized to synthesize furoquinolines, demonstrating the versatility of synthetic approaches in this area . Furthermore, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been studied, with diastereoselectivity achieved in pyridine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydroquinoline core fused with a furan ring. X-ray analysis has been used to determine the structure of related compounds, such as methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, which provides insights into the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The chemical reactivity of furoquinoline derivatives has been explored in the context of their potential as antitumor agents. The fragmentation pathways of these compounds were analyzed using electrospray ionization tandem mass spectrometry, revealing that protonation on the oxygen atom of the furan or pyran ring could trigger cleavage of the C-O bond . This information is crucial for understanding the metabolic fate of these compounds and their potential interactions within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of furoquinoline derivatives are influenced by their structural features. The presence of the furan ring and the tetrahydroquinoline core contributes to their biological activity. The synthesis of these compounds often involves the formation of diastereoisomers, as seen in the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, which yielded mixtures of trans- and cis-isomers . The diastereoselectivity of these reactions is an important consideration for the synthesis and application of these compounds in pharmaceutical contexts.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry Applications
- 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline has been utilized in the synthesis of isoindolo[1,2-a]isoquinoline alkaloids, involving reactions with unsaturated acids derivatives and proceeding via amide formation followed by an intramolecular Diels–Alder reaction of the furan (IMDAF) (Zubkov et al., 2009).
- A novel reaction with thioglycolic acid, producing 10b-(furan-2-yl)-5,6-dihydro-2H-thiazolo[2,3-a]isoquinolin-3(10bH)-one [FUIQTGA] and its interaction with DNA, highlights its potential in the study of nucleic acids (Ranade et al., 2020).
- Its involvement in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, with a focus on diastereoselectivity and pharmacological interest, demonstrates its versatility in organic synthesis (Kandinska et al., 2006).
Pharmacological Research and Therapeutic Agent Synthesis
- Compounds derived from 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline, such as a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, have shown promising results as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Bioactive Molecule Synthesis and DNA Interaction Studies
- The interaction of derivatives of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline with DNA has been extensively studied, indicating potential applications in the study of genetic materials and drug-DNA interactions (Ranade et al., 2020).
Material Science and Molecular Characterization
- The compound has been involved in the synthesis and characterization of novel materials such as the 1,2,3,4-tetrahydroquinazoline and a Co(III) complex, highlighting its utility in the development of new materials with specific chemical properties (Mutlu et al., 2012).
properties
IUPAC Name |
1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXMEXFAECISTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

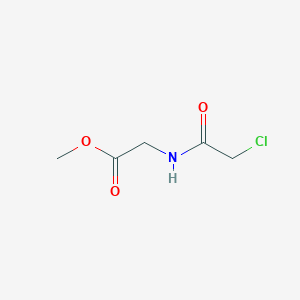

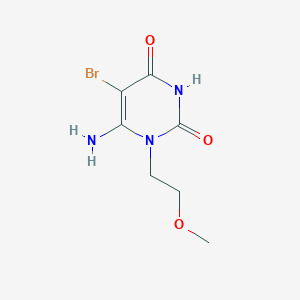
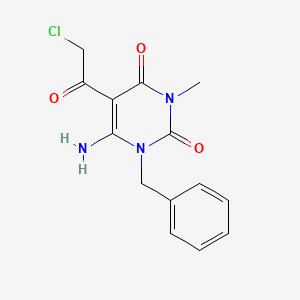
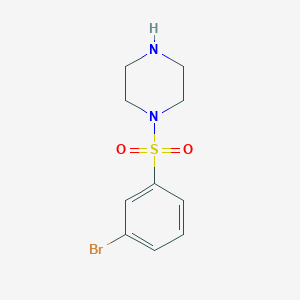
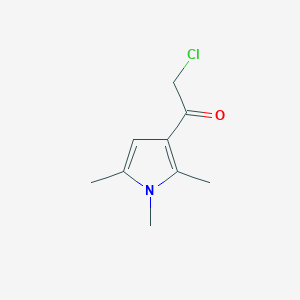

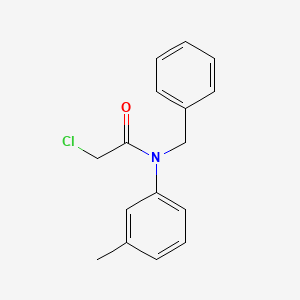
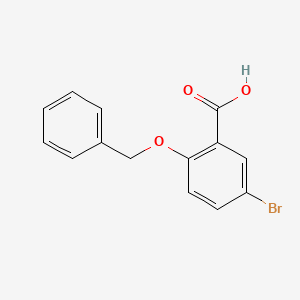
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)
